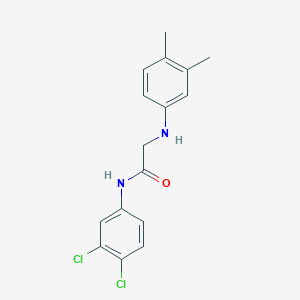
N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide" is a derivative of acetamide with specific substitutions on the phenyl rings. While the exact compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the acylation of aniline derivatives with chloroacetyl chloride or similar acylating agents. For instance, compounds such as N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide were synthesized and characterized using spectroscopic techniques . These methods could be adapted to synthesize the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is influenced by the substituents on the phenyl ring. For example, the conformation of the N-H bond in related compounds is often syn to certain substituents, affecting the overall geometry of the molecule . The dihedral angles between the planes of the phenyl rings and the acetamide group can vary, leading to different molecular conformations . These structural details are crucial for understanding the reactivity and interactions of the compound.
Chemical Reactions Analysis
Acetamide derivatives participate in various chemical reactions, primarily due to the reactivity of the amide group. The presence of electron-withdrawing or electron-donating substituents on the phenyl ring can influence the compound's reactivity. Intermolecular hydrogen bonding is a common feature, as seen in the formation of chains or networks in the crystal structures of similar compounds . These interactions are significant for the compound's behavior in different environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as melting points, solubility, and spectral characteristics, are affected by the nature of the substituents. For instance, the presence of chloro and methyl groups can alter the vibrational frequencies, as observed in spectroscopic studies . The optical properties, such as UV-vis absorption, can also show solvatochromic effects due to changes in solvent polarity . Theoretical calculations, including density functional theory (DFT) and time-dependent DFT (TD-DFT), can predict various properties and reactivity patterns .
科学的研究の応用
Molecular Structure and Bonding
The molecular structure and bonding characteristics of compounds similar to N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide have been studied extensively. For instance, the conformation of the N—H bond in related compounds is often syn to certain substituents in the aromatic ring, influencing the overall molecular geometry. This aspect is crucial for understanding the physical and chemical properties of these compounds, which can have implications in various scientific applications, including material science and pharmaceutical research (Gowda et al., 2007).
Spectroscopic Studies
Spectroscopic techniques like NMR have been utilized to study the influence of chlorine and methyl substitutions in compounds related to N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide. These studies provide insights into the electronic environment of the molecules and can be essential for designing compounds with specific properties for applications in chemical sensors, molecular electronics, and more (Gowda & Gowda, 2007).
Crystallography and Solid-State Properties
Crystallographic studies have revealed detailed information about the solid-state structures of compounds analogous to N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide. Understanding the solid-state geometry is critical for applications in materials science, especially in the development of new materials with desired mechanical, electronic, or optical properties (Gowda et al., 2009).
Quantum Chemical Calculations
Quantum chemical calculations have been employed to explore the conformation, vibrational spectroscopic, electronic, and thermodynamic properties of structurally similar compounds. These studies are foundational for predicting the reactivity and stability of new compounds, which is vital for their potential applications in catalysis, drug design, and environmental chemistry (Choudhary et al., 2014).
Potential Pesticide Applications
Research has also been conducted on derivatives of compounds similar to N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide for their potential use as pesticides. Understanding the structural and functional aspects of these compounds can lead to the development of new, more effective, and environmentally friendly pest control agents (Olszewska et al., 2011).
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-10-3-4-12(7-11(10)2)19-9-16(21)20-13-5-6-14(17)15(18)8-13/h3-8,19H,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGRRSNXGDZXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(3,4-dimethylanilino)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

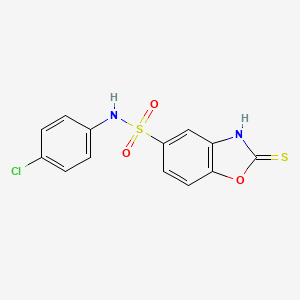
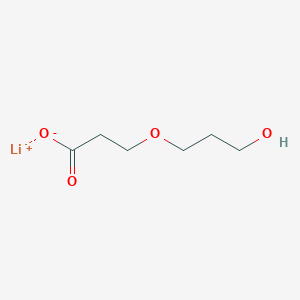
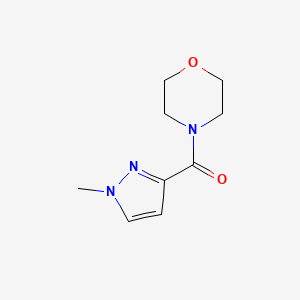
![2-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2519086.png)
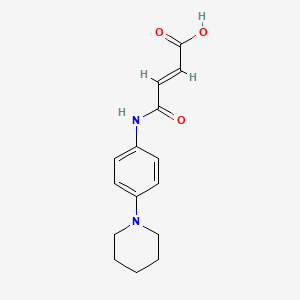
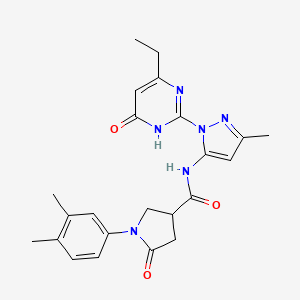
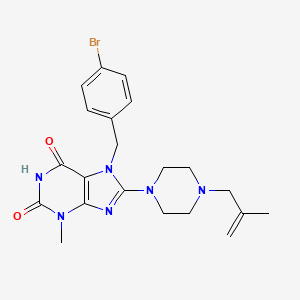
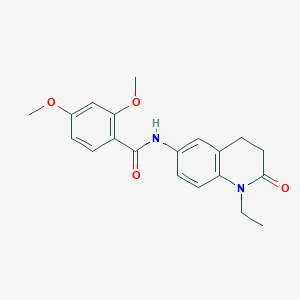
![N-(3-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2519092.png)
![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2519093.png)

![5-(4-(dimethylamino)phenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2519095.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide](/img/structure/B2519099.png)
![N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2519102.png)